REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([CH2:10][CH2:11][NH:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[Li+].[OH-]>C1COCC1.CO.O>[CH3:18][C:16]([CH3:19])([O:15][C:13]([NH:12][CH2:11][CH2:10][C:5]1([C:3]([OH:4])=[O:2])[CH2:6][CH2:7][CH2:8][CH2:9]1)=[O:14])[CH3:17] |f:1.2,3.4|
|
Name
|
1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]cyclopentane carboxylic acid methyl ester
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Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CCCC1)CCNC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
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Name
|
THF MeOH
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2.5 h at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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ADDITION
|
Details
|
The reaction mixture was poured into a round bottom flask
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with H2O (60 mL)
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Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography
|
Type
|
CUSTOM
|
Details
|
afforded 5.80 g (58%) as a white powder
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
CC(C)(OC(=O)NCCC1(CCCC1)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |